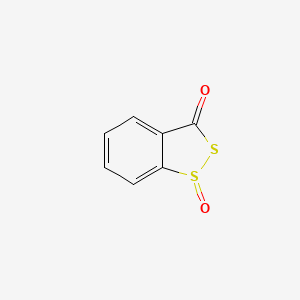

3H-1,2-Benzodithiol-3-one 1-oxide

Cat. No. B8675140

Key on ui cas rn:

66304-00-5

M. Wt: 184.2 g/mol

InChI Key: RFKVIOFDUHRMTD-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05003097

Procedure details

To a stirred suspension of 3H-1,2-Benzodithiol-3-one (39.2 g, 0.23 mole) in trifluoroacetic acid (250 mL) was added 40 mL of a 30% aqueous solution of hydrogen peroxide. Cooling was necessary to maintain the internal reaction temperature between 40°-45° C. After 30 minutes, an additional 40 mL of 30% H2O2 was added and the reaction mixture was heated to ensure an internal reaction temperature of 40°-45° C. 30 minutes later, the last portion of 30% H2O2 (40 mL) was added under the same temperature conditions and the rate of the reaction was monitored by TLC (CHCl3) until the disappearance of the slow moving sulfoxide byproduct, i.e., 3H-1,2-benzodithiol-3-one 1-oxide (90 minutes). The reaction mixture was then filtered and the filtrate was added onto 3.5 L of crushed ice. The white precipitate was filtered through a 600 mL fritted glass funnel of coarse porosity and thoroughly washed with water until the filtrate was neutral and free of peroxides. The solid material was then transferred into a 500 mL separatory funnel to which was added dichloromethane (200 mL) and a 1% solution of sodium bisulfite (100 mL). After vigorous shaking, the organic phase was decanted and washed with water (100 mL). The organic layer was dried over anhydrous magnesium sulfate. The solvent was removed under reduced pressure and the amorphous solid was dried under vacuum. The crude compound (20.8 g) was dissolved in boiling dichloromethane (ca. 70 mL). Hexanes (ca. 50 mL) was added, and the boiling solution was allowed to cool to ambient temperature and then kept in the refrigerator at 10° C. The crystalline material was collected by filtration, washed with cold hexanes and dried under vacuum.

[Compound]

Name

aqueous solution

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

sulfoxide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

Identifiers

|

REACTION_CXSMILES

|

S1C2C=CC=CC=2C(=[O:10])S1.OO.C(Cl)(Cl)Cl.[S:17]1(=[O:27])[C:21]2[CH:22]=[CH:23][CH:24]=[CH:25][C:20]=2[C:19](=[O:26])[S:18]1>FC(F)(F)C(O)=O>[S:17]1(=[O:10])(=[O:27])[C:21]2[CH:22]=[CH:23][CH:24]=[CH:25][C:20]=2[C:19](=[O:26])[S:18]1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

39.2 g

|

|

Type

|

reactant

|

|

Smiles

|

S1SC(C2=C1C=CC=C2)=O

|

|

Name

|

|

|

Quantity

|

250 mL

|

|

Type

|

solvent

|

|

Smiles

|

FC(C(=O)O)(F)F

|

Step Two

[Compound]

|

Name

|

aqueous solution

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

OO

|

Step Three

|

Name

|

|

|

Quantity

|

40 mL

|

|

Type

|

reactant

|

|

Smiles

|

OO

|

Step Four

|

Name

|

|

|

Quantity

|

40 mL

|

|

Type

|

reactant

|

|

Smiles

|

OO

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(Cl)(Cl)Cl

|

Step Six

[Compound]

|

Name

|

sulfoxide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S1(SC(C2=C1C=CC=C2)=O)=O

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Cooling

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to maintain the internal reaction temperature between 40°-45° C

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the reaction mixture was heated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

an internal reaction temperature of 40°-45° C

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The reaction mixture was then filtered

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the filtrate was added onto 3.5 L of crushed ice

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The white precipitate was filtered through a 600 mL fritted glass funnel of coarse porosity

|

WASH

|

Type

|

WASH

|

|

Details

|

thoroughly washed with water until the filtrate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solid material was then transferred into a 500 mL separatory funnel to which

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added dichloromethane (200 mL)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After vigorous shaking, the organic phase was decanted

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with water (100 mL)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The organic layer was dried over anhydrous magnesium sulfate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solvent was removed under reduced pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the amorphous solid was dried under vacuum

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

The crude compound (20.8 g) was dissolved

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Hexanes (ca. 50 mL) was added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

kept in the refrigerator at 10° C

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The crystalline material was collected by filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with cold hexanes

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried under vacuum

|

Outcomes

Product

Details

Reaction Time |

30 min |

|

Name

|

|

|

Type

|

|

|

Smiles

|

S1(SC(C2=C1C=CC=C2)=O)(=O)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |